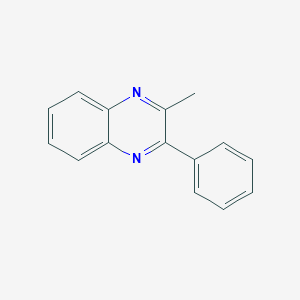

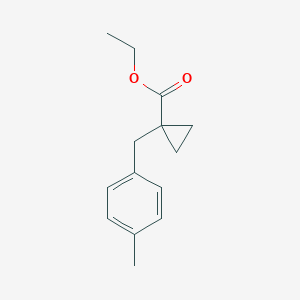

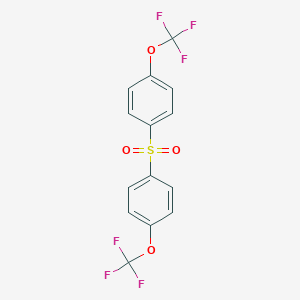

![molecular formula C10H12N4OS B157124 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide CAS No. 128918-28-5](/img/structure/B157124.png)

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

説明

The compound 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds. It is a versatile precursor for the preparation of derivatives with potential biological activities .

Synthesis Analysis

The synthesis of derivatives from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves its reaction with chalcones in the presence of an acid catalyst to yield pyrazolinyl carbonyl derivatives . Additionally, cyclization reactions with Mannich base derivatives under basic conditions have been reported to produce substituted pyrazolinyl carbonyl compounds . Another synthesis pathway includes the use of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate to obtain various substituted amino derivatives with antimicrobial activity .

Molecular Structure Analysis

Although the provided data does not include direct information about the molecular structure of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide, related compounds have been structurally characterized. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using X-ray crystallography, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings .

Chemical Reactions Analysis

The chemical reactivity of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is highlighted by its ability to undergo cyclization reactions to form pyrazoline derivatives . Additionally, it can react with various electrophiles to synthesize a wide range of heterocyclic compounds, as demonstrated by the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide are not explicitly detailed in the provided data. However, the properties of its derivatives, such as solubility, melting points, and biological activities, can be inferred from the synthesis and application of the compounds. For example, the antibacterial and antifungal activities of synthesized derivatives indicate the potential pharmacological importance of the parent compound .

科学的研究の応用

Synthesis of Heterocyclic Compounds

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been utilized in synthesizing various heterocyclic compounds. For example, its reaction with chalcones and Mannich base derivatives under specific conditions produced 3-amino-2-[(3,5-disubstituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines and 3-amino-2-[(3-substituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines, respectively (Ho, 1999). Similarly, its reaction with 1,3-diketones in glacial acetic acid led to the formation of similar compounds (Ho, 1999).

Production of Novel Pyridothienopyrimidines and Related Compounds

The compound has been used to synthesize novel pyridothienopyrimidines and pyridothienopyrimidothiazines. It has shown versatility in reactions, leading to the formation of various derivatives like pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b]benzthiazoles (Bakhite, Radwan, & El-Dean, 2000).

Anti-Alzheimer and Anti-COX-2 Activities

Research indicates that derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides have potential anti-Alzheimer and anti-COX-2 activities. This application demonstrates the compound's significance in medicinal chemistry and drug discovery (Attaby et al., 2009).

Development of Antimicrobial Agents

The compound has been a key intermediate in synthesizing fused heterocycles based on thieno[2,3-b]pyridine. Some of these synthesized derivatives have shown antimicrobial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (El-Essawy et al., 2010).

将来の方向性

作用機序

Mode of Action

It is known that the compound is a polyfunctional molecule possessing both nucleophilic and electrophilic properties . The NH2 group is a typical nucleophilic position, while the ester carbonyl is an electrophilic position . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .

Biochemical Pathways

It is known that the compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .

Result of Action

It is known that the compound has been used to synthesize several azodyes , and several biologically active compounds .

特性

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUODUVGPUPSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353007 | |

| Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

128918-28-5 | |

| Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing pyridothienopyrimidines and their derivatives?

A1: Pyridothienopyrimidines belong to a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This makes them attractive targets for medicinal chemistry research. The synthesis of novel pyridothienopyrimidines, as described in the paper, allows for the exploration of their structure-activity relationships and potential applications in drug discovery [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

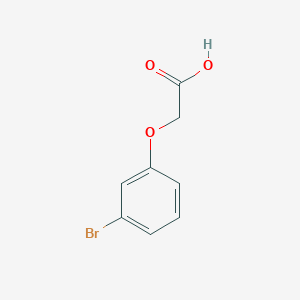

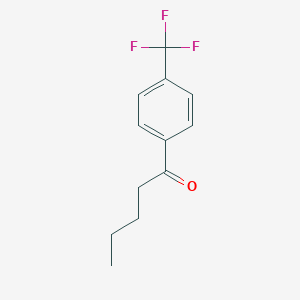

![1-[4-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B157048.png)

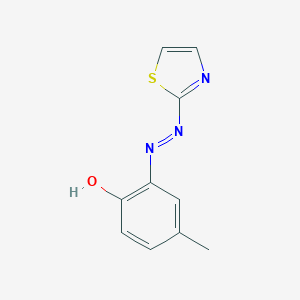

![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)